molecular formula C13H23N3O3S B11452041 tert-butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

tert-butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Cat. No.: B11452041
M. Wt: 301.41 g/mol
InChI Key: PCDQYGJYOSFXDE-VIFPVBQESA-N
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Description

tert-Butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an oxadiazole ring, and a butylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under controlled conditions.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable butylthiol is reacted with a precursor containing a leaving group.

    Attachment of the tert-Butyl Carbamate: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, potentially leading to ring-opening or deprotection.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole ring or the sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deprotected amines, ring-opened products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Biochemical Studies: It can be used in studies involving enzyme inhibition or receptor binding.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate would depend on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and the carbamate group are likely involved in interactions with biological macromolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • tert-Butyl N-[(1S)-1-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate
  • tert-Butyl N-[(1S)-1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the oxadiazole ring (butylsulfanyl vs. methylsulfanyl or ethylsulfanyl).
  • Reactivity: The length and nature of the alkyl chain can influence the compound’s reactivity and interaction with other molecules.
  • Applications: While similar compounds may have overlapping applications, the specific substituent can affect the compound’s suitability for certain uses, such as in drug development or material science.

Properties

Molecular Formula

C13H23N3O3S

Molecular Weight

301.41 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H23N3O3S/c1-6-7-8-20-12-16-15-10(18-12)9(2)14-11(17)19-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m0/s1

InChI Key

PCDQYGJYOSFXDE-VIFPVBQESA-N

Isomeric SMILES

CCCCSC1=NN=C(O1)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCSC1=NN=C(O1)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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